Cabotegravir
Overview
Description
Cabotegravir is an HIV-1 integrase inhibitor used for treatment and pre-exposure prophylaxis of HIV-1 infection . It is used together with rilpivirine for short-term treatment of the human immunodeficiency virus type 1 (HIV-1) infection . It has a carbamoyl pyridone structure similar to dolutegravir .
Synthesis Analysis
The synthesis of Cabotegravir is complex and involves several steps. The formulation and pharmacology of long-acting cabotegravir have been studied extensively . A review of synthetic routes and final forms of integrase inhibitors including Cabotegravir has been published .
Molecular Structure Analysis
Cabotegravir has a chemical formula of C19H17F2N3O5 and a molecular weight of 405.358 . Its molecular structure has been analyzed using single-crystal X-ray diffraction .
Chemical Reactions Analysis
Cabotegravir is primarily metabolized by uridine diphosphate glucuronosyltransferase 1A1 and is unlikely to be impacted by the cytochrome P450 metabolic pathway . An ultrahigh performance liquid chromatography (UHPLC) method compatible with mass spectrometry has been developed for the determination of eight cabotegravir impurities .
Physical And Chemical Properties Analysis
Cabotegravir is a white to off-white, crystalline powder that is practically insoluble in aqueous solutions under pH 9, and slightly soluble above pH 10 . It is slightly acidic with a pKa of 7.8 for the enolic acid and 11.1 (calculated) for the carboxamide .
Scientific Research Applications
Specific Scientific Field
The specific scientific field for this application is Pharmacology and Infectious Diseases .
Summary of the Application
Cabotegravir is an integrase strand transfer inhibitor (INSTI) used for HIV treatment and prevention . It is the first long-acting injectable medication approved for HIV pre-exposure prophylaxis . This means it can be used to prevent HIV infection in people who are at high risk of getting the virus .
Methods of Application or Experimental Procedures
Cabotegravir is administered as a long-acting injectable . After an optional 4-week oral lead-in period, the first 2 injections of cabotegravir are administered 1 month apart, followed by bimonthly injections thereafter . This bimonthly, injectable option can provide an advantage over oral standard of care therapies in patients with significant renal disease and those who have difficulty with a once-daily dosing schedule .
Results or Outcomes Obtained
Phase 3 clinical trials have demonstrated the noninferiority of cabotegravir to currently recommended oral once-daily dosing regimens . Injection-site reactions were common in clinical trials of cabotegravir and occurred in up to 81% of trial participants . Despite these reactions and the costs associated with the long-acting injectable formulation, cabotegravir is considered both safe and effective for HIV pre-exposure prophylaxis .
HIV Treatment
Specific Scientific Field
The specific scientific field for this application is Pharmacology and Infectious Diseases .
Summary of the Application
Cabotegravir, in combination with another HIV medication called rilpivirine, is used for the treatment of HIV-1 in adults . This combination is intended for maintenance treatment of adults who have undetectable HIV levels in the blood (viral load less than 50 copies/mL) with their current antiretroviral treatment, and when the virus has not developed resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase strand transfer inhibitors .
Methods of Application or Experimental Procedures
Cabotegravir is administered orally or as a long-acting intramuscular injection . The combination of cabotegravir and rilpivirine is intended for maintenance treatment of adults who have undetectable HIV levels in the blood with their current antiretroviral treatment .
Results or Outcomes Obtained
The combination of cabotegravir and rilpivirine has been shown to be effective in maintaining viral suppression in adults with HIV-1 . This treatment option provides an alternative to daily oral medication, which can be beneficial for individuals who have difficulty adhering to a daily medication regimen .
Short-Term HIV Treatment
Specific Scientific Field
The specific scientific field for this application is Pharmacology and Infectious Diseases .
Summary of the Application
Cabotegravir is used with another HIV medication (rilpivirine) for short-term treatment to replace other medications used to help control HIV infection . This combination is intended for maintenance treatment of adults who have undetectable HIV levels in the blood (viral load less than 50 copies/mL) with their current antiretroviral treatment, and when the virus has not developed resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase strand transfer inhibitors .
Methods of Application or Experimental Procedures
Cabotegravir is administered orally or as a long-acting intramuscular injection . The combination of cabotegravir and rilpivirine is intended for maintenance treatment of adults who have undetectable HIV levels in the blood with their current antiretroviral treatment .
Results or Outcomes Obtained
The combination of cabotegravir and rilpivirine has been shown to be effective in maintaining viral suppression in adults with HIV-1 . This treatment option provides an alternative to daily oral medication, which can be beneficial for individuals who have difficulty adhering to a daily medication regimen .
Safety And Hazards
Future Directions
Long-acting cabotegravir may provide a novel therapeutic option for both the treatment and prevention of HIV-1 infection . The World Health Organization (WHO) has released new guidelines for the use of long-acting injectable cabotegravir (CAB-LA) as pre-exposure prophylaxis (PrEP) for HIV and called for countries to consider this safe and highly effective prevention option for people at substantial risk of HIV infection .
properties
IUPAC Name |
(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWSTNLSLKSJPK-LKFCYVNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146982 | |
Record name | GSK-1265744 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cabotegravir binds to the active site of HIV integrase, preventing strand transfer of the viral genome into the host genome, and preventing replication of the virus. | |
Record name | Cabotegravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cabotegravir | |
CAS RN |
1051375-10-0 | |
Record name | Cabotegravir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1051375-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cabotegravir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cabotegravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11751 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-1265744 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S, 11AR)-N-[(2,4-DIFLUOROPHENYL) METHYL] - 6- HYDROXY-3-METHYL-5,7-DIOXO-2,3,5,7,11,11A- HEXADROOXAZOLO[3,2-A] PYRIDO[1,2-D]PYRAZINE-8-CARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CABOTEGRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMH0132Z1Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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